![molecular formula C12H11NO5 B2584629 3-[(4-Methoxyphenyl)methoxy]-1,2-oxazole-5-carboxylic acid CAS No. 1463052-85-8](/img/structure/B2584629.png)
3-[(4-Methoxyphenyl)methoxy]-1,2-oxazole-5-carboxylic acid
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Description
3-[(4-Methoxyphenyl)methoxy]-1,2-oxazole-5-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Moclobemide, which is a reversible inhibitor of monoamine oxidase A (MAO-A) enzyme.
Scientific Research Applications
1. Synthesis of Novel Compounds
- The compound is used in the highly diastereoselective synthesis of 2-oxazoline-4-carboxylates, which are valuable in the formation of biologically important chiral 2-amino-1,3,4,5-tetrol derivatives (Suga, Fujieda, Hirotsu, & Ibata, 1994).
2. Structural Analysis and Properties
- The structure and properties of related compounds, such as 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, have been determined using X-ray diffraction and quantum-chemical calculations (Shtabova, Shaposhnikov, Mel’nikova, Tselinskii, Nather, Traulsen, & Friedrichsen, 2005).
3. Reaction Mechanisms and Synthesis
- This compound is involved in reactions such as the abnormal Diels–Alder reaction of 5-alkoxyoxazoles with tetracyanoethylene, contributing to the understanding of zwitterionic mechanisms in organic chemistry (Ibata, Isogami, Nakawa, Tamura, Suga, & Shi, 1992).
4. Catalysis and Stereoselectivity
- The compound is used in Lewis acid-catalyzed formal [3+2] cycloadditions, showcasing the catalytic effect of certain compounds on cis-selectivity in the formation of methyl 5-alkyl-2-(p-methoxyphenyl)-2-oxazoline-4-carboxylates (Suga, Shi, & Ibata, 1993).
5. Corrosion Inhibition
- Derivatives of this compound, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been studied for their corrosion inhibition properties on mild steel in acidic environments (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
properties
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-16-9-4-2-8(3-5-9)7-17-11-6-10(12(14)15)18-13-11/h2-6H,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMYDHSKYAJZRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NOC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methoxyphenyl)methoxy]-1,2-oxazole-5-carboxylic acid |
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